(6-Morpholinopyridin-2-yl)boronic acid is a boronic acid derivative featuring a morpholine ring attached to a pyridine structure. This compound is significant in medicinal chemistry, particularly in the development of therapeutic agents due to its ability to form reversible covalent bonds with diols and other nucleophiles. The presence of the boron atom enhances its electrophilic properties, making it a versatile scaffold for various chemical reactions and biological applications.
This compound falls under the category of boronic acids, which are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic moiety. Boronic acids are classified based on their functional groups and can be used in various applications, including drug discovery, organic synthesis, and materials science. The specific compound (6-Morpholinopyridin-2-yl)boronic acid is often utilized in Suzuki coupling reactions, a fundamental method for forming carbon-carbon bonds in organic synthesis.
The synthesis of (6-Morpholinopyridin-2-yl)boronic acid typically involves several steps:
These synthetic routes are crucial for generating (6-Morpholinopyridin-2-yl)boronic acid in sufficient quantities for research and application purposes .
(6-Morpholinopyridin-2-yl)boronic acid is primarily used in cross-coupling reactions, especially Suzuki coupling, which allows for the formation of biaryl compounds. The general reaction mechanism involves:
The efficiency and selectivity of this reaction can be influenced by various factors including solvent choice, temperature, and catalyst type .
The mechanism by which (6-Morpholinopyridin-2-yl)boronic acid exerts its effects largely revolves around its ability to interact with biological targets through reversible covalent bonding. In drug discovery contexts, this compound can inhibit specific enzymes by forming stable complexes with their active sites.
Research indicates that compounds containing boron can modulate biological pathways effectively due to their unique reactivity profiles .
(6-Morpholinopyridin-2-yl)boronic acid exhibits several important physical and chemical properties:
Chemical properties include:
The applications of (6-Morpholinopyridin-2-yl)boronic acid are diverse:
(6-Morpholinopyridin-2-yl)boronic acid (CAS not specified in sources; PubChem CID: 45785622) is a heterocyclic organoboron compound with the molecular formula C₉H₁₃BN₂O₃ and a molecular weight of 208.03 g/mol [1]. The core structure consists of a pyridine ring with a boronic acid group (-B(OH)₂) at the 2-position and a morpholine substituent (N-heterocycle with oxygen) at the 6-position. This regiochemistry creates a distinct electronic environment where the electron-donating morpholine group para to the boronic acid significantly influences the boron atom's electrophilicity and the compound's overall reactivity [7].
The IUPAC name is (6-Morpholinopyridin-2-yl)boronic acid, with "morpholino" specifying the 4-morpholinyl substituent (N-C₄H₈O). Alternative naming may include 6-(4-Morpholinyl)-2-pyridineboronic acid. Key structural identifiers include:
Table 1: Key Structural and Chemical Properties
Property | Value/Descriptor | Source/Reference |
---|---|---|
Molecular Formula | C₉H₁₃BN₂O₃ | PubChem CID 45785622 |
Molecular Weight | 208.03 g/mol | PubChem CID 45785622 |
Boron Coordination | Trigonal planar (sp²) | Boronic acid chemistry |
Critical Functional Groups | Boronic acid, Morpholine, Pyridine | Structural analysis |
The synthesis and application of (6-morpholinopyridin-2-yl)boronic acid emerged alongside the growing importance of heteroaryl boronic acids in pharmaceutical development. Its significance is particularly evident in medicinal chemistry programs targeting neglected tropical diseases. For example, derivatives of this scaffold were explored as part of the Lead Optimization Latin America (LOLA) consortium's efforts to develop novel treatments for Chagas disease, caused by Trypanosoma cruzi [2].
This compound belongs to a class of boronic acids designed to overcome limitations of earlier drug candidates. Medicinal chemists recognized that replacing phenyl rings with pyridyl variants (a "matched molecular pair" approach) could reduce lipophilicity and improve metabolic stability. The 6-morpholinopyridin-2-yl variant specifically emerged from structure-activity relationship (SAR) studies aiming to balance potency against intracellular T. cruzi amastigotes with favorable physicochemical properties [2]. Its development reflects a broader trend in boronic acid chemistry: the strategic incorporation of nitrogen heterocycles to modulate drug-like properties while retaining Suzuki-Miyaura cross-coupling reactivity.
The morpholine group (N-C₄H₈O) at the pyridine 6-position is a strong electron-donating substituent. This donation increases electron density at the ortho-positioned boronic acid group through resonance, enhancing its nucleophilicity in Suzuki-Miyaura couplings. The morpholine's polarity also improves aqueous solubility relative to non-heterocyclic boronic acids, facilitating reactions in mixed aqueous-organic solvents [7].
The pyridine ring serves dual roles:
Regiochemistry is critical:
These positional isomers exhibit distinct reactivity patterns due to differing electronic environments around the boron atom. The 6-morpholinopyridin-2-yl configuration often offers optimal stability for multi-step synthesis [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: